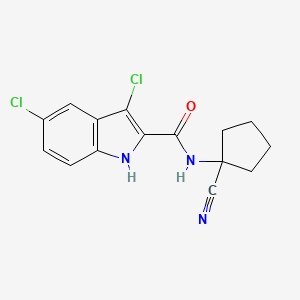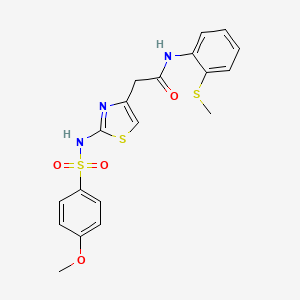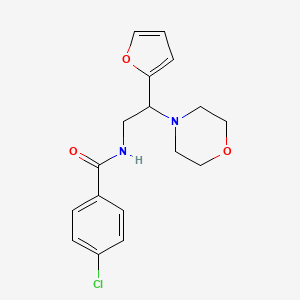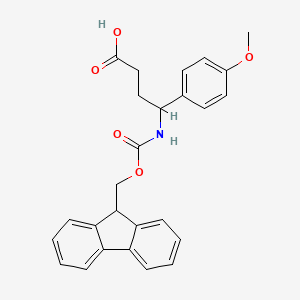
6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone” is a chemical compound with the molecular formula C15H10Cl2N2O2 . Its molecular weight is 321.16 .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone core, which is a type of heterocyclic compound. It also has a 4-methylphenyl group attached to it .Scientific Research Applications
Synthesis and Biological Activities
Quinazolinones, such as 6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, are a class of compounds with a wide range of biological activities. Research has demonstrated their potential in various domains, including their use as analgesic, anticonvulsant, anticancer, and anti-inflammatory agents, among others.
- Analgesic Activity : The synthesis of quinazolinone derivatives has been explored for their analgesic properties. For instance, compounds synthesized using quinazolinone scaffolds have shown significant analgesic activity in in vitro studies, suggesting their potential as pain management agents (Osarumwense Peter Osarodion, 2023).
- Anticonvulsant Activity : Quinazolinones have also been investigated for their anticonvulsant effects. Early research found that certain 2-substituted 3-aryl-4(3H)-quinazolinones exhibited promising anticonvulsant activity, offering a potential pathway for developing new treatments for seizure disorders (James F. Wolfe et al., 1990).
- Anticancer Activity : The anticancer potential of quinazolinone derivatives has been a subject of study, with some compounds showing inhibitory effects against various cancer cell lines. This research points to the possibility of quinazolinones playing a role in cancer therapy (M. El-hashash et al., 2018).
- Antioxidant Properties : Quinazolinones have been evaluated for their antioxidant properties, which are crucial for counteracting oxidative stress associated with many diseases. Certain quinazolinone compounds have been identified as potent antioxidants, highlighting their therapeutic potential (Janez Mravljak et al., 2021).
Chemical and Physical Applications
Quinazolinones are not only significant in biological applications but also in chemical research, such as in the development of new synthetic methodologies and materials science.
- Synthesis of Quinazolinone Derivatives : Novel synthetic routes for quinazolinone derivatives have been established, enhancing the toolbox available for medicinal chemistry and drug discovery efforts. These synthetic approaches enable the generation of a diverse array of quinazolinone-based compounds for further pharmacological evaluation (Cheng Huang et al., 2008).
- Corrosion Inhibition : Quinazolinone derivatives have been explored as corrosion inhibitors for metals, indicating their utility in industrial applications. These compounds offer protection against corrosion in acidic environments, suggesting their potential use in coating and material preservation technologies (N. Errahmany et al., 2020).
properties
IUPAC Name |
6,8-dichloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-8-2-4-9(5-3-8)14-18-13-11(15(20)19(14)21)6-10(16)7-12(13)17/h2-7,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQRAGGWXVKOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2769865.png)


![5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B2769870.png)
![N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide](/img/structure/B2769874.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769877.png)

![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B2769881.png)


![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B2769885.png)
